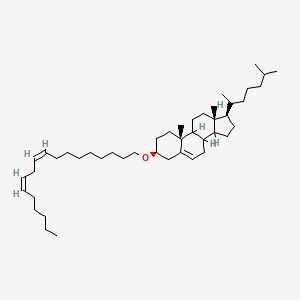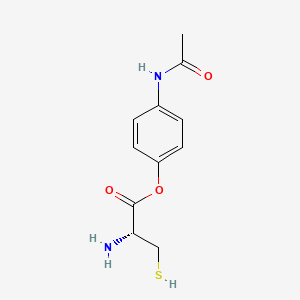
3-tert-Butoxy-N-methylmorphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
Mechanism of Action
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
Comparison with Similar Compounds
Levorphanol: A potent opioid analgesic with similar structural features but lacks the tert-butyl group.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Morphine: A naturally occurring opioid with a different structural framework but similar analgesic effects.
Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .
Properties
CAS No. |
50299-98-4 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
InChI Key |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Isomeric SMILES |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Synonyms |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1231160.png)
![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)






